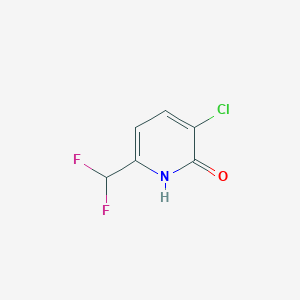
3-Chloro-6-(difluoromethyl)-2-hydroxypyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-6-(difluoromethyl)pyridin-2(1H)-one is a heterocyclic compound that features a pyridine ring substituted with chlorine and difluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-6-(difluoromethyl)pyridin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and difluoromethylating agents.
Reaction Conditions: The reaction conditions often involve the use of a base, such as potassium carbonate, and a solvent like dimethylformamide (DMF). The reaction is carried out at elevated temperatures to facilitate the substitution reaction.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of 3-Chloro-6-(difluoromethyl)pyridin-2(1H)-one may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques ensures the consistent quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-Chloro-6-(difluoromethyl)pyridin-2(1H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to form the corresponding amines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide or thiourea. Conditions typically involve the use of a base and a polar aprotic solvent.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used for oxidation reactions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed for reduction reactions.
Major Products
Substitution: Products include substituted pyridines with various functional groups.
Oxidation: N-oxides of the pyridine ring.
Reduction: Amines derived from the reduction of the pyridinone ring.
Applications De Recherche Scientifique
3-Chloro-6-(difluoromethyl)pyridin-2(1H)-one has several scientific research applications:
Pharmaceuticals: It serves as an intermediate in the synthesis of various pharmaceutical compounds, particularly those with potential anti-inflammatory and anti-cancer properties.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to interfere with biological pathways in pests.
Material Science: It is explored for use in the synthesis of advanced materials with specific electronic or optical properties.
Chemical Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 3-Chloro-6-(difluoromethyl)pyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The chlorine and difluoromethyl groups contribute to its binding affinity and specificity. The compound can inhibit enzyme activity by forming covalent or non-covalent interactions with the active site, leading to the disruption of normal biological functions.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Chloro-2-pyridinone: Lacks the difluoromethyl group, resulting in different chemical properties and reactivity.
6-(Difluoromethyl)pyridin-2(1H)-one: Lacks the chlorine atom, affecting its substitution reactions and biological activity.
3-Bromo-6-(difluoromethyl)pyridin-2(1H)-one:
Uniqueness
3-Chloro-6-(difluoromethyl)pyridin-2(1H)-one is unique due to the presence of both chlorine and difluoromethyl groups, which impart distinct chemical properties and reactivity. This combination enhances its potential for diverse applications in pharmaceuticals, agrochemicals, and material science.
Propriétés
Formule moléculaire |
C6H4ClF2NO |
|---|---|
Poids moléculaire |
179.55 g/mol |
Nom IUPAC |
3-chloro-6-(difluoromethyl)-1H-pyridin-2-one |
InChI |
InChI=1S/C6H4ClF2NO/c7-3-1-2-4(5(8)9)10-6(3)11/h1-2,5H,(H,10,11) |
Clé InChI |
NZSVVMPRIVUKDK-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C(=O)NC(=C1)C(F)F)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



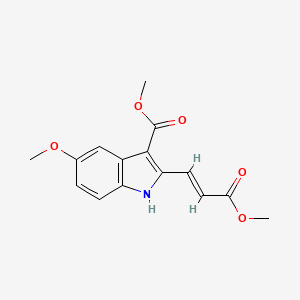
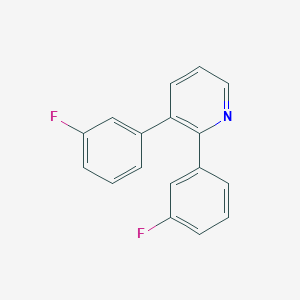
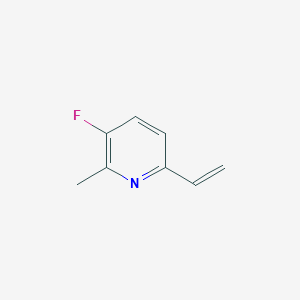
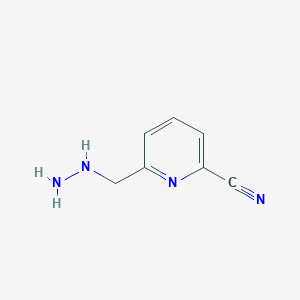
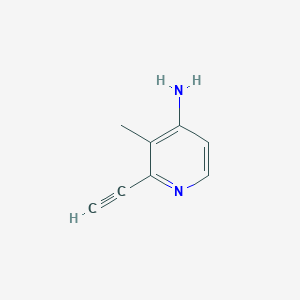
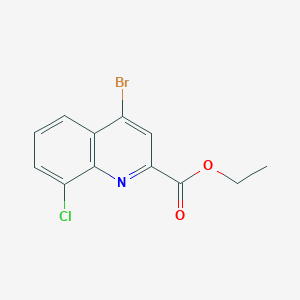
![Tricyclo[2.1.0.02,5]pentan-3-one](/img/structure/B12965310.png)
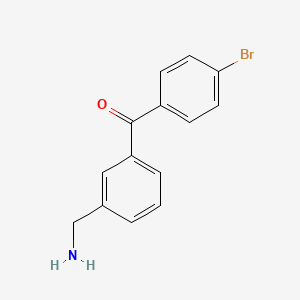
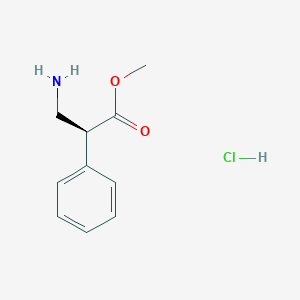

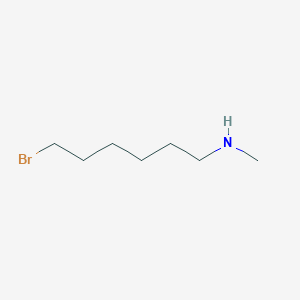
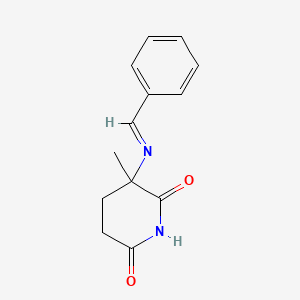
![5-Vinylbenzo[d]thiazole](/img/structure/B12965341.png)
